![molecular formula C42H45N2P B14903897 4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is a complex organic compound that features a biphenyl core substituted with dicyclohexylphosphanyl and indole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a bromobiphenyl derivative and a boronic acid.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with dicyclohexylphosphine.
Attachment of Indole Groups: The indole groups are attached through a nucleophilic substitution reaction, where the biphenyl core reacts with 1-methyl-1H-indole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, while the phosphanyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) involves its role as a ligand in catalytic processes. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations, including cross-coupling and cycloaddition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
CyJohnPhos: [(2-Biphenyl)dicyclohexylphosphine], used in similar catalytic applications.
S-Phos: Another biphenyl-based phosphine ligand with similar properties.
Uniqueness
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is unique due to the presence of indole groups, which impart additional biological activity and potential applications in medicinal chemistry. This distinguishes it from other phosphine ligands that lack such functional groups.
Propriétés
Formule moléculaire |
C42H45N2P |
|---|---|
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
[2-[2,6-bis(1-methylindol-4-yl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C42H45N2P/c1-43-28-26-34-32(19-12-23-39(34)43)36-21-11-22-37(33-20-13-24-40-35(33)27-29-44(40)2)42(36)38-18-9-10-25-41(38)45(30-14-5-3-6-15-30)31-16-7-4-8-17-31/h9-13,18-31H,3-8,14-17H2,1-2H3 |
Clé InChI |
JIHZLVKSDUZUTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)C3=C(C(=CC=C3)C4=C5C=CN(C5=CC=C4)C)C6=CC=CC=C6P(C7CCCCC7)C8CCCCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



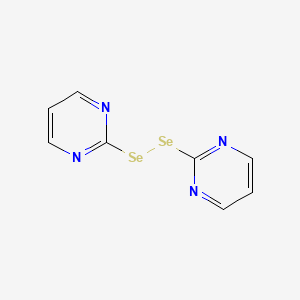

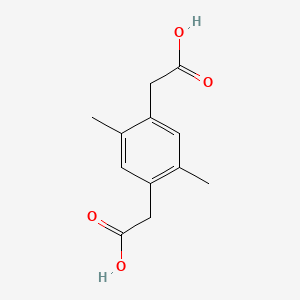



![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
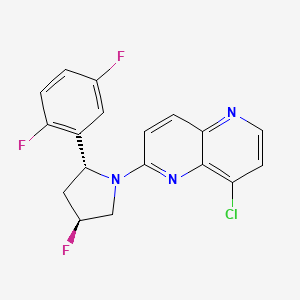
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
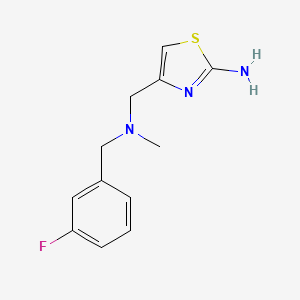

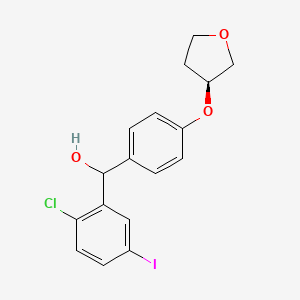
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
